molecular formula C14H24ClIN2O B15190829 1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (+-)- CAS No. 105892-04-4

1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (+-)-

Cat. No.: B15190829
CAS No.: 105892-04-4
M. Wt: 398.71 g/mol
InChI Key: BJIKMKFFXVMORU-UHFFFAOYSA-M
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Description

1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- is a complex organic compound with a unique structure It is characterized by the presence of a chlorophenyl group, a hydroxy group, and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- typically involves multiple steps. The process begins with the preparation of the chlorophenyl amine derivative, which is then reacted with a propanaminium precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the iodide ion is replaced by other halogens or functional groups using reagents like silver nitrate or sodium halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Silver nitrate, sodium halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Propanaminium, 3-((2-bromophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, bromide: Similar structure but with a bromine atom instead of chlorine.

    1-Propanaminium, 3-((2-fluorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, fluoride: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- is unique due to the presence of the chlorophenyl group and iodide ion, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

105892-04-4

Molecular Formula

C14H24ClIN2O

Molecular Weight

398.71 g/mol

IUPAC Name

[3-(2-chloroanilino)-2-hydroxypropyl]-dimethyl-propan-2-ylazanium;iodide

InChI

InChI=1S/C14H24ClN2O.HI/c1-11(2)17(3,4)10-12(18)9-16-14-8-6-5-7-13(14)15;/h5-8,11-12,16,18H,9-10H2,1-4H3;1H/q+1;/p-1

InChI Key

BJIKMKFFXVMORU-UHFFFAOYSA-M

Canonical SMILES

CC(C)[N+](C)(C)CC(CNC1=CC=CC=C1Cl)O.[I-]

Origin of Product

United States

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